
1-Ethyl-2,4,6-triphenylpyridin-1-ium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-2,4,6-triphenylpyridin-1-ium perchlorate is a chemical compound with the molecular formula C25H22NClO4. It is a pyridinium salt, characterized by the presence of an ethyl group and three phenyl groups attached to the pyridine ring, along with a perchlorate anion. This compound is of interest in various fields of chemistry due to its unique structural and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2,4,6-triphenylpyridin-1-ium perchlorate typically involves the reaction of 2,4,6-triphenylpyridine with an ethylating agent, such as ethyl iodide, in the presence of a base. The reaction is carried out under reflux conditions to ensure complete ethylation of the pyridine nitrogen. The resulting product is then treated with perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or other suitable purification techniques.
化学反应分析
Types of Reactions
1-Ethyl-2,4,6-triphenylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often involve reagents such as bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridinium derivatives, while reduction may produce reduced pyridinium compounds. Substitution reactions can introduce various functional groups onto the phenyl rings.
科学研究应用
1-Ethyl-2,4,6-triphenylpyridin-1-ium perchlorate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other pyridinium compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the manufacture of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of 1-Ethyl-2,4,6-triphenylpyridin-1-ium perchlorate involves its interaction with molecular targets and pathways within biological systems. The compound can interact with cellular components, leading to various biochemical effects. For example, it may inhibit specific enzymes or interfere with cellular signaling pathways, resulting in its observed biological activities.
相似化合物的比较
1-Ethyl-2,4,6-triphenylpyridin-1-ium perchlorate can be compared with other similar compounds, such as:
1-Methyl-2,4,6-triphenylpyridin-1-ium perchlorate: Similar structure but with a methyl group instead of an ethyl group.
1-Propyl-2,4,6-triphenylpyridin-1-ium perchlorate: Similar structure but with a propyl group instead of an ethyl group.
1-Benzyl-2,4,6-triphenylpyridin-1-ium perchlorate: Similar structure but with a benzyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific structural configuration, which influences its chemical reactivity and biological activities.
属性
CAS 编号 |
56524-86-8 |
|---|---|
分子式 |
C25H22ClNO4 |
分子量 |
435.9 g/mol |
IUPAC 名称 |
1-ethyl-2,4,6-triphenylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C25H22N.ClHO4/c1-2-26-24(21-14-8-4-9-15-21)18-23(20-12-6-3-7-13-20)19-25(26)22-16-10-5-11-17-22;2-1(3,4)5/h3-19H,2H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI 键 |
NYPHWBQPTRTMQD-UHFFFAOYSA-M |
规范 SMILES |
CC[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-Bis[(oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14645268.png)
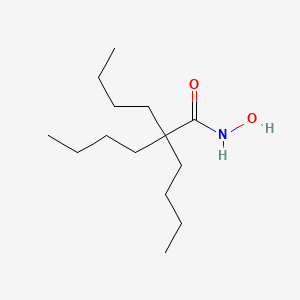
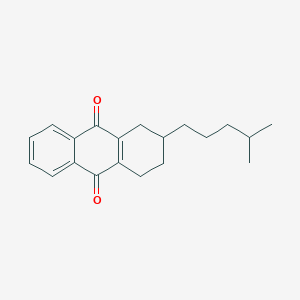
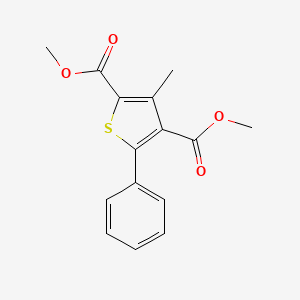

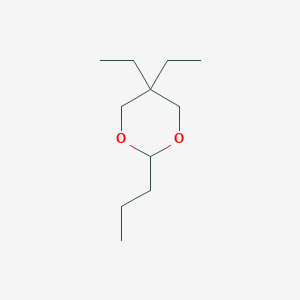
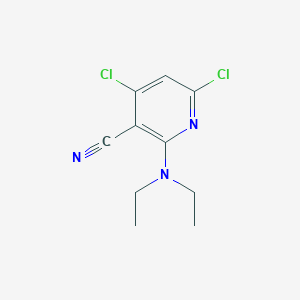

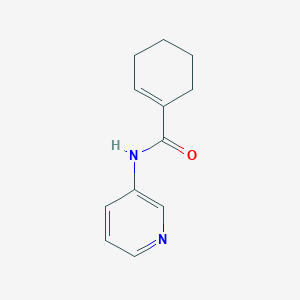
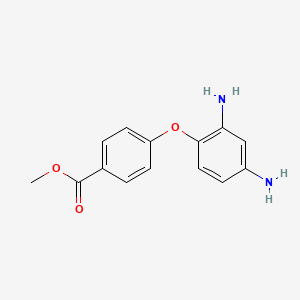



![1,1'-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene)](/img/structure/B14645346.png)
